
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C6H10Br2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the reaction of 1-methylimidazole with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form 4-(2-ethyl)-1-methyl-1H-imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-azidoethyl)-1-methyl-1H-imidazole and 4-(2-thiocyanatoethyl)-1-methyl-1H-imidazole.
Oxidation: The major product is 4-(2-bromoethyl)-1-methyl-1H-imidazole N-oxide.
Reduction: The primary product is 4-(2-ethyl)-1-methyl-1H-imidazole.
Scientific Research Applications
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the imidazole ring to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its potential use as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)piperidine hydrobromide
- 4-(2-Bromoethyl)morpholine hydrobromide
- 2-Bromoethylamine hydrobromide
Comparison
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, 2-(2-Bromoethyl)piperidine hydrobromide and 4-(2-Bromoethyl)morpholine hydrobromide contain different heterocyclic rings, leading to variations in reactivity and biological activity. The imidazole ring in this compound allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H10Br2N2 |
|---|---|
Molecular Weight |
269.97 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-methylimidazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H |
InChI Key |
NPHFTKRASGQQKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


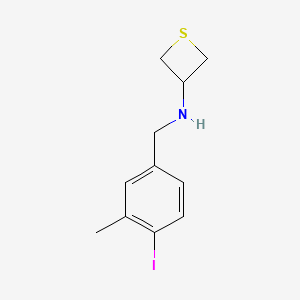

![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)
![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
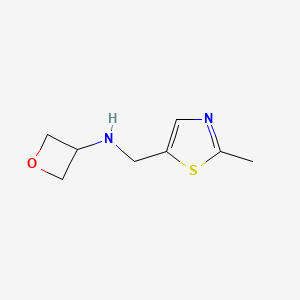

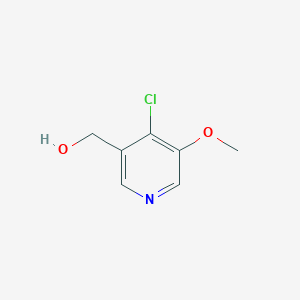

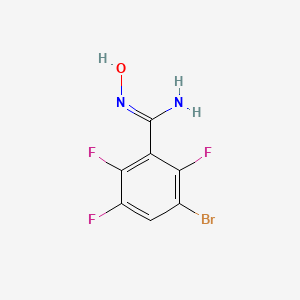
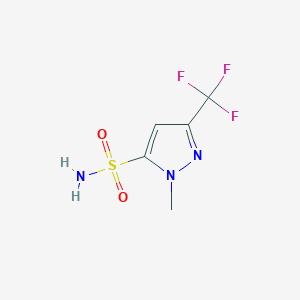

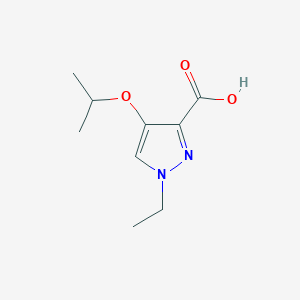

![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)
